molecular formula C22H15ClN2OS B2647784 [1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone CAS No. 339022-36-5

[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone

Cat. No. B2647784
CAS RN: 339022-36-5
M. Wt: 390.89
InChI Key: JAEVAIMHUIWXPA-UHFFFAOYSA-N
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Description

1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone (BCATM) is a synthetic compound that has recently been studied for its potential applications in scientific research. BCATM has been found to possess a variety of properties, including its ability to act as a molecular switch and its ability to be used as a fluorescent label in biochemistry. This article will discuss the synthesis method of BCATM, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone has been studied for its potential applications in scientific research. It has been found to act as a molecular switch, allowing for the controlled manipulation of biochemical processes. It has also been found to be a useful fluorescent label for biochemistry, as it can be used to monitor and track the movement of molecules in a cell.

Mechanism of Action

[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone has been found to act as a molecular switch by binding to specific sites on proteins. This binding allows for the controlled manipulation of biochemical processes, as the binding of [1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone to the protein can either activate or inhibit the protein's activity.
Biochemical and Physiological Effects
[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as to reduce inflammation. It has also been found to have antioxidant properties, which can be beneficial in preventing oxidative damage.

Advantages and Limitations for Lab Experiments

[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it can be used as a molecular switch and a fluorescent label. However, [1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone has many potential future applications. It could be used to develop new drugs for cancer treatment, as well as for the treatment of other diseases. It could also be used to develop new fluorescent labels for biochemistry and to develop new methods for controlling biochemical processes. Additionally, it could be used to develop new methods for detecting and measuring oxidative damage.

Synthesis Methods

[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone can be synthesized by a two-step process. The first step involves the reaction of 2-chloroaniline with 1,3-thiazole-5-carboxaldehyde in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting product with 1,1'-biphenyl-4-ylmethanone in the presence of a catalyst such as p-toluenesulfonic acid. This two-step process produces [1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone in a high yield of greater than 90%.

properties

IUPAC Name

[2-(2-chloroanilino)-1,3-thiazol-5-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2OS/c23-18-8-4-5-9-19(18)25-22-24-14-20(27-22)21(26)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEVAIMHUIWXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CN=C(S3)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone

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